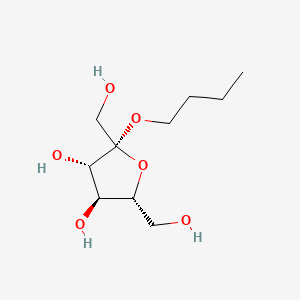

Butyl fructofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl fructofuranoside is a natural product found in Cynomorium coccineum, Dioscorea japonica, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of n-butyl-β-D-fructofuranoside is its antiproliferative effect on cancer cells. A study demonstrated that B-FOS extracted from Kangaisan significantly inhibited the proliferation of Bel-7402 liver cancer cells in a dose-dependent manner. The compound induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins such as Bax and p53, alongside downregulation of anti-apoptotic proteins like Bcl-2 .

Key Findings:

- Cell Cycle Arrest: Induces G0/G1 phase arrest.

- Apoptosis Induction: Increases Bax/Bcl-2 ratio and p53 expression.

- Mechanism: Suggests a mitochondrial apoptotic pathway.

Prebiotic Properties

B-FOS has been identified as a potential prebiotic compound that enhances butyrate production in the gut microbiota. Research indicates that B-FOS promotes the growth of butyrate-producing bacteria, which are crucial for maintaining gut health and modulating metabolic pathways. This effect was confirmed through 16S rRNA metagenomics analysis, which showed significant enrichment of beneficial bacterial consortia when B-FOS was used as a substrate .

Prebiotic Effects:

- Enhanced Butyrate Production: Stimulates growth of specific gut bacteria.

- Microbiota Modulation: Alters fecal microbiota composition positively.

Structural Characterization and Synthesis

The structural characterization of B-FOS has been conducted using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR). These analyses confirmed the presence of ester linkages between butyrate and fructofuranose units, providing insight into its chemical properties and potential bioactivity .

Analytical Techniques:

- FT-IR Spectroscopy: Identified hydroxyl, hydrocarbon, and carbonyl groups.

- NMR Analysis: Confirmed ester bonds linking butyrate to fructofuranose.

Medicinal Applications

Beyond its anticancer and prebiotic applications, B-FOS has been explored for its medicinal properties derived from traditional herbal sources. For instance, it has been isolated from Ulmus davidiana, a plant known for its anti-inflammatory effects. This highlights its potential role in developing natural remedies for inflammatory diseases .

Case Study 1: Anticancer Effects

In vitro studies showed that treatment with B-FOS led to significant decreases in cell viability among Bel-7402 cells, demonstrating its potential as an adjunct therapy in cancer treatment.

Case Study 2: Prebiotic Efficacy

A controlled fermentation study using human fecal samples indicated that B-FOS significantly increased butyrate levels compared to controls, suggesting its utility in dietary supplements aimed at improving gut health.

Análisis De Reacciones Químicas

Key Reaction Mechanism:

-

Deprotonation : Acidic conditions protonate the anomeric hydroxyl of fructose.

-

Oxocarbenium Formation : Loss of water generates a planar carbocation.

-

Stereoselective Attack : Butanol attacks the anomeric carbon, yielding β-configuration due to stereoelectronic effects .

Table 1: Reaction Conditions and Outcomes

| Substrate | Catalyst | Temperature | Yield | Product Configuration | Source |

|---|---|---|---|---|---|

| Fructose | H₂SO₄ | 80°C | ~60% | β-fructofuranoside | |

| Inulin | 3-Hydroxypropionitrile | 60°C | Partial | Mixed α/β-fructofuranosides |

Enzymatic Esterification

Butyl fructofuranoside derivatives can undergo esterification at hydroxyl groups. In a study on butyl-fructooligosaccharides (B-FOS):

-

Lipase-catalyzed esterification attached butyrate groups to fructofuranoside’s hydroxyls (C1 or C4 positions) .

-

Structural confirmation via NMR showed ester bonds at δH 5.25 (C4) and δH 4.42 (C1) .

Table 2: Enzymatic Esterification Parameters

| Enzyme | Substrate | Ester Position | Product Mass (m/z) | Reference |

|---|---|---|---|---|

| Lipase B | Fructofuranoside | C1 | 759.25 [M + Na]⁺ | |

| Lipase B | Fructofuranoside | C1/C4 | 829.30 [M + Na]⁺ |

Degradation and Side Reactions

Under acidic or enzymatic conditions, this compound undergoes:

-

Depolymerization : Glycosidic bond cleavage to regenerate fructose and butanol .

-

Bicyclic Intermediate Formation : Intramolecular attack by C6-OH forms [2.2.1] bicyclic structures, altering reactivity .

Figure 1: Degradation Pathway

-

Protonation of glycosidic oxygen.

-

Oxocarbenium Intermediate formation.

Biological Activity and Functional Implications

While not a direct chemical reaction, this compound’s apoptotic activity in cancer cells (e.g., Bel-7402) involves:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing butyl fructofuranoside, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves glycosylation reactions using fructose and butanol derivatives under acidic or enzymatic catalysis. Purification via column chromatography (silica gel or HPLC) is critical. Validate purity using ≥95% chromatographic homogeneity (HPLC/GC-MS) and confirm structural integrity via 1H- and 13C-NMR spectroscopy (e.g., comparing chemical shifts to reference data like δ 60–110 ppm for fructofuranosyl carbons) . For reproducibility, document solvent systems, temperature, and catalyst concentrations per journal guidelines for experimental sections .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Use a combination of NMR (1H, 13C, HSQC, HMBC) to assign stereochemistry and glycosidic linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]+ peaks). Compare data to published spectra of structurally similar fructofuranosides, such as those isolated from Pyrus amygdaliformis . Include raw spectral data in supplementary materials with detailed acquisition parameters (e.g., solvent, NMR frequency) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria, as preliminary data from P. amygdaliformis extracts show activity against Klebsiella pneumoniae (MIC 0.39 mg/mL) . Include positive controls (e.g., ampicillin) and standardize inoculum size (1–5 × 105 CFU/mL). Replicate experiments in triplicate and report statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies on fructofuranosides be resolved?

- Methodological Answer : Discrepancies may arise from variations in extraction solvents (e.g., hexane vs. butanol), microbial strains, or assay conditions. Conduct comparative studies using identical protocols and reference standards. Apply multivariate analysis (e.g., PCA) to isolate variables affecting MIC values . Document all parameters in supplementary tables, including strain ATCC numbers and solvent purity .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer : Assess degradation kinetics under varying pH/temperature using stability-indicating HPLC. Lyophilization or formulation with cyclodextrins can enhance stability. Monitor glycosidic bond hydrolysis via NMR over time (e.g., loss of anomeric proton signals at δ 4.8–5.5 ppm) . Include stability data in supplementary files with degradation rate constants .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antimicrobial efficacy?

- Methodological Answer : Synthesize analogs with modified alkyl chains (e.g., propyl, pentyl) or hydroxyl group substitutions. Test against a panel of multidrug-resistant pathogens and correlate activity with logP values (lipophilicity). Use molecular docking to predict interactions with bacterial membrane targets (e.g., penicillin-binding proteins) . Publish full synthetic protocols and docking parameters in open-access repositories .

Q. Methodological Best Practices

- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail (e.g., reagent grades, instrument models) to enable replication .

- Ethical Design : Align research questions with FINER criteria (Feasible, Novel, Ethical, Relevant) to avoid redundant or low-impact studies .

- Conflict Resolution : Address contradictory findings via meta-analysis frameworks, emphasizing transparency in raw data sharing .

Propiedades

Número CAS |

80971-60-4 |

|---|---|

Fórmula molecular |

C10H20O6 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

Clave InChI |

XRGRZXPJJVQDJO-DOLQZWNJSA-N |

SMILES |

CCCCOC1(C(C(C(O1)CO)O)O)CO |

SMILES isomérico |

CCCCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |

SMILES canónico |

CCCCOC1(C(C(C(O1)CO)O)O)CO |

Sinónimos |

utyl fructofuranoside n-butyl-alpha-D-fructofuranoside n-butyl-beta-D-fructofuranoside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.